2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one

Medicinal Chemistry Scaffold Hopping Kinase Inhibition

This compound features a 4H-chromen-4-one core with a conformationally constrained azetidine amide bridge and a hydrogen-bond-capable 6-methyl-2-oxo-2H-pyran-4-yl ether linker - critical for ATP-competitive kinase selectivity. Unlike coumarin-based analogs (CAS 2034426-31-6), its carbonyl positioning favors hinge-binding recognition. The reduced basicity (pKa ~10.5) minimizes lysosomal trapping and hERG risk versus piperidine/pyrrolidine analogs. Ideal for virtual screening, molecular docking, and SAR studies targeting hydrogen-bonding pharmacophores. Lipinski-compliant (MW 353.33, cLogP ~1.8).

Molecular Formula C19H15NO6
Molecular Weight 353.33
CAS No. 2034383-07-6
Cat. No. B2568592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one
CAS2034383-07-6
Molecular FormulaC19H15NO6
Molecular Weight353.33
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C19H15NO6/c1-11-6-12(7-18(22)24-11)25-13-9-20(10-13)19(23)17-8-15(21)14-4-2-3-5-16(14)26-17/h2-8,13H,9-10H2,1H3
InChIKeyQYSGYLSJDQOPEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one (CAS 2034383-07-6): Structural and Procurement Baseline


2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one (CAS 2034383-07-6) is a synthetic heterocyclic compound characterized by a chromen-4-one core linked via an azetidine amide bridge to a 6-methyl-2-oxo-2H-pyran-4-yl ether moiety . With a molecular formula of C19H15NO6 and a molecular weight of 353.33 g/mol, it belongs to a class of compounds explored for kinase inhibition and anti-proliferative activities [1]. Its structural architecture—combining a privileged chromenone scaffold with a conformationally constrained azetidine ring—positions it as a distinct entity within screening libraries for drug discovery programs.

Why Generic Substitution Fails for 2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one: The Critical Role of the Pyranone Ether Linker


In-class substitution of 2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one with other azetidine-chromenone hybrids is unreliable due to the unique electronic and steric contribution of the 6-methyl-2-oxo-2H-pyran-4-yl ether group. Unlike sulfonyl (CAS 1706142-92-8), triazolyl (CAS 2034442-54-9), or benzothiazolyl analogs, the pyranone ether linkage introduces distinct hydrogen-bond acceptor capacity and conformational flexibility through its rotatable C-O bonds, which directly impact target binding and physicochemical properties [1]. Critically, the chromen-4-one core (a 4H-1-benzopyran-4-one) distinguishes it from its closest structural cousin—the coumarin-based 8-methoxy analog (CAS 2034426-31-6), which possesses a 2H-chromen-2-one scaffold—resulting in different electronic distribution and biological recognition patterns [2]. These structural nuances mean that activity and selectivity cannot be extrapolated across the series.

Quantitative Differentiation Evidence for 2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one


Scaffold Differentiation: Chromen-4-one vs. Coumarin Core in the Closest Structural Analog

The target compound is built upon a 4H-chromen-4-one core, whereas its nearest structural analog (CAS 2034426-31-6) features a 2H-chromen-2-one (coumarin) core. This difference shifts the position of the carbonyl group from position 4 to position 2 on the benzopyran ring, fundamentally altering the electronic distribution and dipole moment. Literature class-level evidence demonstrates that chromen-4-ones exhibit markedly different kinase inhibition profiles compared to coumarins, with some 4H-chromen-4-one derivatives showing sub-micromolar IC50 values against PI3K and BRAF kinases, whereas structurally matched coumarins often display >10-fold reduced potency due to altered hinge-binding interactions [1][2].

Medicinal Chemistry Scaffold Hopping Kinase Inhibition

Linker Chemistry Differentiation: Pyranone Ether vs. Sulfonyl Azetidine Substituents

The target compound employs a 6-methyl-2-oxo-2H-pyran-4-yl ether as the azetidine substituent, connected via a C-O ether linkage. In contrast, the sulfonyl analog (CAS 1706142-92-8) uses an isobutylsulfonyl group attached via an S-C bond. This linker difference significantly impacts lipophilicity: computational predictions for the target compound suggest a lower cLogP (estimated ~1.8) compared to the sulfonyl analog (estimated ~2.5), due to the polarizable nature of the pyranone ring and the electron-withdrawing effect of its lactone-like carbonyl. Lower lipophilicity in the azetidine-chromenone series has been correlated with improved ligand efficiency metrics and reduced off-target binding [1][2].

Physicochemical Properties Ligand Efficiency ADME

Azetidine Conformational Constraint: Impact on Target Binding vs. Flexible Amine Analogs

The incorporation of an azetidine ring in the target compound provides a degree of conformational rigidity that is absent in analogs built on piperidine or pyrrolidine scaffolds. Published studies on azetidine-containing kinase inhibitors demonstrate that the four-membered ring restricts the dihedral angle of the amide bond, enforcing a preferred binding conformation that can enhance selectivity and potency. In one class-level example, an azetidine-containing PI3Kδ inhibitor displayed a 5-fold improvement in selectivity over the corresponding piperidine analog due to reduced conformational entropy penalties upon binding [1].

Conformational Analysis Drug Design Kinase Selectivity

Molecular Weight and Ligand Efficiency Differentiation Across the Azetidine-Chromenone Series

Comparing the target compound against other azetidine-chromenone analogs in the same CAS series cluster (2034383 to 2034442 range), the molecular weight of 353.33 g/mol places it in the lower-middle range of the series. The coumarin analog (CAS 2034426-31-6) has an additional methoxy group, increasing its MW to 383.35 g/mol, resulting in a ligand efficiency disadvantage if target potency is held constant. The triazolyl analog (CAS 2034442-54-9) has the lowest MW at 296.28 g/mol but lacks the additional hydrogen-bonding capacity of the pyranone ether, potentially limiting binding interactions .

Ligand Efficiency Fragment-Based Drug Discovery Lead Optimization

Optimal Research and Procurement Scenarios for 2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one


Kinase Inhibitor Screening Libraries Requiring Chromen-4-one Privileged Scaffolds

The target compound is best deployed in screening libraries aimed at identifying ATP-competitive kinase inhibitors. The 4H-chromen-4-one core is a validated hinge-binding motif, and the presence of both the conformationally constraining azetidine ring and the hydrogen-bond-capable pyranone ether linker provides structural features known to enhance kinase selectivity. This compound is not interchangeable with coumarin-based analogs (e.g., CAS 2034426-31-6) for kinase applications due to the fundamental difference in carbonyl positioning and electronic distribution [1][2].

Hit-to-Lead Optimization Leveraging Azetidine Conformational Rigidity

Programs focused on improving ligand efficiency and reducing off-target binding will benefit from this compound's azetidine core. The reduced basicity (pKa ~10.5) compared to piperidine or pyrrolidine analogs minimizes lysosomal trapping and reduces hERG channel binding risk. Researchers should prioritize this compound over flexible amine-containing analogs when a defined, rigid binding conformation is critical for target engagement [1].

Structure-Activity Relationship (SAR) Studies on Pyranone Ether Linker Topology

The 6-methyl-2-oxo-2H-pyran-4-yl ether substituent offers a unique combination of a polar lactone-like moiety and a methyl group that can be used to probe steric and electronic effects at the solvent-exposed or allosteric binding regions of a target protein. This compound serves as a key SAR probe to differentiate linker effects from sulfonyl (CAS 1706142-92-8) and triazolyl (CAS 2034442-54-9) analogs, providing insights into hydrogen-bonding contributions to binding affinity [1].

Computational and In Silico Screening Campaigns

With a moderate molecular weight (353.33 g/mol), balanced lipophilicity (estimated cLogP ~1.8), and 6 hydrogen-bond acceptors, the target compound is a suitable candidate for virtual screening and molecular docking studies targeting proteins with defined hydrogen-bonding pharmacophores. Its drug-like properties, as predicted by Lipinski's Rule of Five compliance, make it a preferred choice for computational hit identification over heavier or more lipophilic analogs in the same series [1][2].

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